5-amino-6-(D-ribitylamino)uracil

Descripción general

Descripción

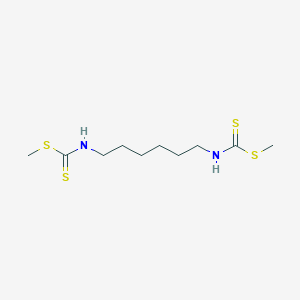

5-Amino-6-(D-ribitylamino)uracil (5-A-RU) is a precursor of bacterial Riboflavin . It is a mucosal-associated invariant T (MAIT) cells activator . 5-A-RU forms potent MAIT-activating antigens via non-enzymatic reactions with small molecules, such as glyoxal and methylglyoxal, which are derived from other metabolic pathways .

Synthesis Analysis

5-A-RU is a substrate of Riboflavin biosynthesis protein RibD. RibD catalyses the following reactions: 2-hydroxy-3-oxobutyl phosphate + 5-amino-6-(D-ribitylamino)uracil => 6,7-dimethyl-8-(1-D-ribityl)lumazine + H(2)O + 1 phosphate and 6,7-dimethyl-8-(1-D-ribityl)lumazine => 5-amino-6-(D-ribitylamino)uracil + riboflavin .Molecular Structure Analysis

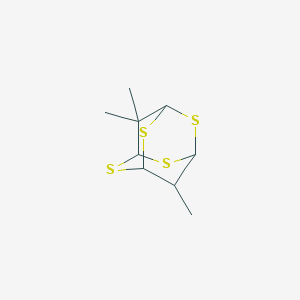

The molecular formula of 5-A-RU is C9H16N4O6 . The average mass is 276.246 Da and the monoisotopic mass is 276.106995 Da .Chemical Reactions Analysis

5-A-RU reacts non-enzymatically with dihydroxy acetone, methylglyoxal, or glyoxal to activate mucosal-associated invariant T (MAIT) cells isolated from iVα19-Tg and iVα19Vβ6-DTg mice .Physical And Chemical Properties Analysis

5-A-RU is a crystalline compound that is water-soluble and has a molecular weight of 244.22 g/mol. It has a white to slightly beige color, with a melting point of 265-268 °C.Aplicaciones Científicas De Investigación

Precursor to Riboflavin

5-amino-6-(D-ribitylamino)uracil (5-A-RU) is a derivative of uracil and serves as a precursor to riboflavin . Riboflavin, also known as vitamin B2, plays a key role in energy metabolism, and the synthesis of fatty acids and amino acids.

Activation of Mucosal-Associated Invariant T (MAIT) Cells

5-A-RU reacts non-enzymatically with dihydroxy acetone, methylglyoxal, or glyoxal to activate MAIT cells . MAIT cells are a type of T cell that plays a crucial role in the immune response to microbial infections.

Stabilization of MR1 Tetramers

MR1 tetramers, typically stabilized by the adduct of 5-A-RU and methylglyoxal (MeG), are important tools for the study of MAIT cells . However, a long-standing problem with 5-A-RU is that it is unstable upon storage .

Role in Innate Antibacterial Immunity

MAIT cells, which can be activated by 5-A-RU, are postulated to play a role in innate antibacterial immunity through the production of cytokines and direct bacterial killing .

Use in Research Protocols

Synthetic 5-A-RU produced by efficient synthetic approaches may be used in protocols for the stimulation of human MAIT cells and production of both human and mouse MR1 tetramers for MAIT cell identification .

Metabolite of Various Species

5-A-RU is a metabolite of various species including Escherichia coli, Saccharomyces cerevisiae (Baker’s yeast), and Mus musculus (mouse) . This makes it a valuable compound for studying metabolic reactions in these organisms.

Mecanismo De Acción

Target of Action

5-Amino-6-(D-ribitylamino)uracil, also known as 5-A-RU, primarily targets mucosal-associated invariant T (MAIT) cells . MAIT cells are a type of immune cell that plays a crucial role in the body’s defense against microbial infections .

Mode of Action

5-A-RU activates MAIT cells through non-enzymatic reactions with small molecules derived from other metabolic pathways . This compound forms potent MAIT-activating antigens, which stimulate the immune response .

Biochemical Pathways

5-A-RU is an intermediate in the bacterial riboflavin synthesis pathway . Riboflavin, also known as vitamin B2, is essential for various cellular processes, including energy production and cellular growth .

Pharmacokinetics

These reactions are crucial for the activation of MAIT cells .

Result of Action

The activation of MAIT cells by 5-A-RU leads to an enhanced immune response . This can help the body more effectively combat microbial infections .

Action Environment

The action of 5-A-RU is influenced by the presence of other small molecules in the environment, as it forms MAIT-activating antigens through non-enzymatic reactions with these molecules . Therefore, the efficacy and stability of 5-A-RU can be affected by the metabolic state of the organism and the presence of specific metabolites .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQZIXVJVUPORE-RPDRRWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937742 | |

| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Amino-6-ribitylamino uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5-amino-6-(D-ribitylamino)uracil | |

CAS RN |

17014-74-3 | |

| Record name | 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-ribitylamino uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)